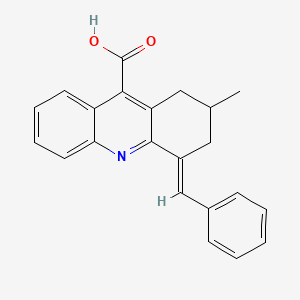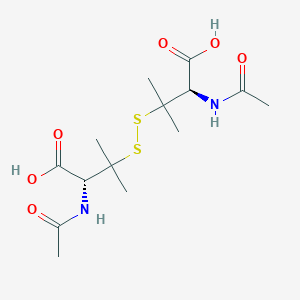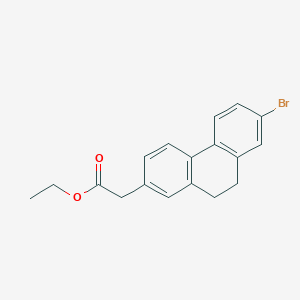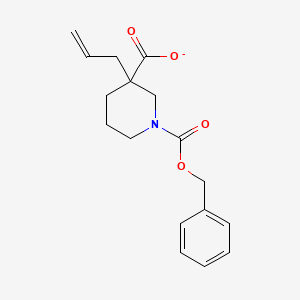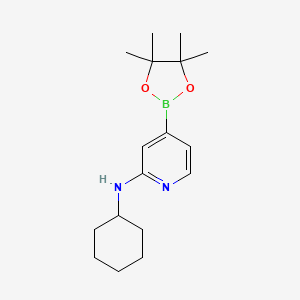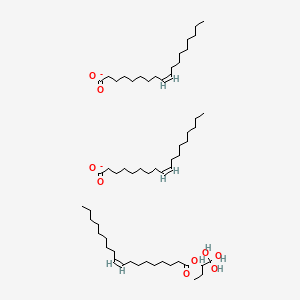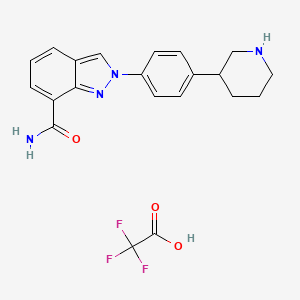
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid is a compound that belongs to the class of organic compounds known as phenylpiperidines. This compound is notable for its role as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. It has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those deficient in BRCA-1 and BRCA-2 genes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.
Carboxamide Formation: The carboxamide group is formed through an amide coupling reaction, often using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and indazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological properties.
科学的研究の応用
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting PARP enzymes, which are crucial for DNA repair.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
The compound exerts its effects by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting these enzymes, 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells deficient in BRCA-1 and BRCA-2, as these cells are already compromised in their ability to repair DNA .
類似化合物との比較
Similar Compounds
Olaparib: Another PARP inhibitor used in the treatment of BRCA-mutated cancers.
Rucaparib: A PARP inhibitor with a similar mechanism of action.
Niraparib: Another compound in the same class, used for similar therapeutic purposes.
Uniqueness
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide is unique due to its specific chemical structure, which provides a high degree of selectivity and potency in inhibiting PARP enzymes. Its pharmacokinetic properties, such as good oral bioavailability and favorable metabolic profile, also contribute to its uniqueness .
特性
CAS番号 |
1038915-76-2 |
|---|---|
分子式 |
C21H21F3N4O3 |
分子量 |
434.4 g/mol |
IUPAC名 |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20N4O.C2HF3O2/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;3-2(4,5)1(6)7/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);(H,6,7) |
InChIキー |
BGBNLDBBHNXUDQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


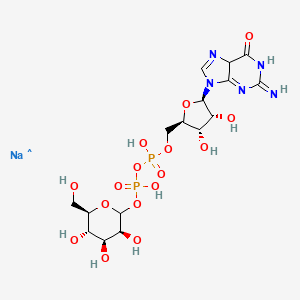
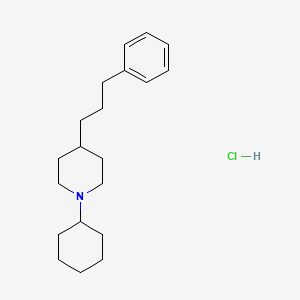
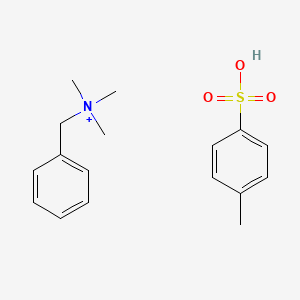
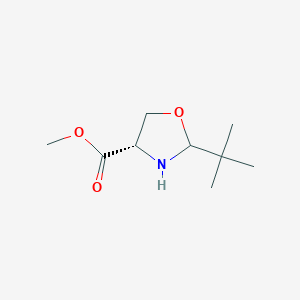
![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)
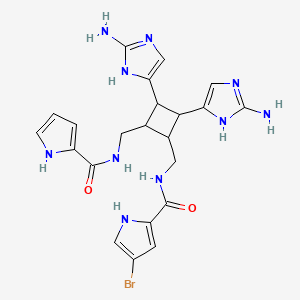
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
